(S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate
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Overview
Description
tert-Butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: Industrial production of tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atom on the phenyl ring is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the phenyl ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) are used under appropriate conditions.
Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like cesium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of therapeutic agents .
Industry: In the industrial sector, tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the substituted phenyl ring.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with a methyl group instead of the substituted phenyl ring.
N-Boc-hydroxylamine: A related compound used in similar synthetic applications.
Uniqueness: tert-Butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate is unique due to the presence of the substituted phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or unique reactivity patterns are required .
Properties
Molecular Formula |
C13H17BrClNO2 |
---|---|
Molecular Weight |
334.63 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1 |
InChI Key |
KQNRMISRZVQOTB-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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